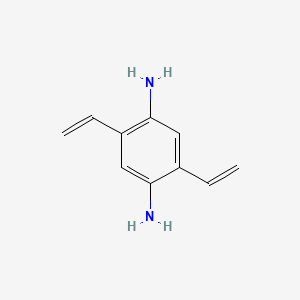

2,5-Divinylbenzene-1,4-diamine

Übersicht

Beschreibung

2,5-Divinylbenzene-1,4-diamine is an organic compound with the chemical formula C10H12N2 . It is used as an analytical reagent and can be used as monomers to synthesize COF materials . It is also used in the fabrication of crosslinked poly(styrene-co-divinylbenzene) bulk copolymers .

Synthesis Analysis

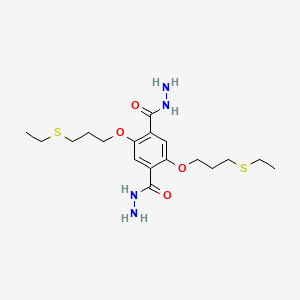

The compound can be synthesized by free-radical bulk crosslinking copolymerization (FCC) with styrene as monomer and divinylbenzene (DVB) as crosslinker . This process results in crosslinked poly(styrene-co-divinylbenzene) bulk copolymers .Molecular Structure Analysis

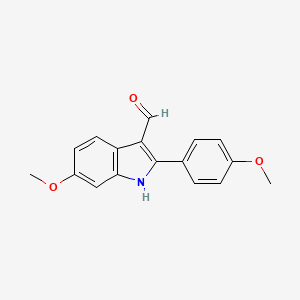

The molecular structure of this compound consists of a benzene ring with two vinyl groups and two amine groups attached. The molecular weight is 160.22 g/mol .Chemical Reactions Analysis

In the context of polymer science, this compound is used as a crosslinker in the synthesis of poly(styrene-co-divinylbenzene) bulk copolymers . The crosslinking process involves a free-radical mechanism .Physical and Chemical Properties Analysis

The compound has a molecular weight of 160.22 g/mol . It has a predicted boiling point of 351.6±42.0 °C and a predicted density of 1.098±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Luminescent Materials

1,4-dithienyl-2,5-divinylbenzenes, related to 2,5-Divinylbenzene-1,4-diamine, have been utilized in the synthesis of luminescent materials. For instance, their oxidative photocyclization leads to the production of bent anthradithiophenes (BADTs), which exhibit unique absorption and emission spectra, contributing to advancements in the field of organic luminescent materials (Pietrangelo et al., 2007).

Gas Separation Applications

In the domain of gas separation, a newly designed diamine monomer, closely related to this compound, has been used to synthesize polyamides for membrane-based gas separation. These polymers exhibit high thermal stability, transparency, and significant tensile strength, highlighting their potential in improving gas separation efficiency (Bandyopadhyay et al., 2013).

Corrosion Inhibition

A study on the corrosion inhibiting properties of compounds derived from this compound has shown their effectiveness in protecting mild steel in acidic environments. This application is particularly relevant in industries where steel is susceptible to corrosion, such as in oil well acidization and pickling of steel (Singh & Quraishi, 2016).

Development of Polyimides

The synthesis of fluorinated polyimides using a variant of this compound demonstrates its role in creating materials with high thermal stability, solubility, and low dielectric constants. These properties are critical for materials used in electronics and aerospace industries (Yang & Hsiao, 2004).

Polymer Synthesis

This compound derivatives have been employed in the synthesis of polymers like poly(p-phenylenevinylene) derivatives, which are crucial in the development of efficient light-emitting diodes (LEDs). Such applications are vital in advancing lighting technology and electronic displays (Kim & Lee, 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be used as a monomer in the synthesis of covalent organic frameworks (cofs) materials .

Result of Action

As a monomer, the primary result of the action of 2,5-Divinylbenzene-1,4-diamine would be the formation of COFs. These materials have a variety of potential applications, including in drug delivery .

Eigenschaften

IUPAC Name |

2,5-bis(ethenyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXJHSWQLRWWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1N)C=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

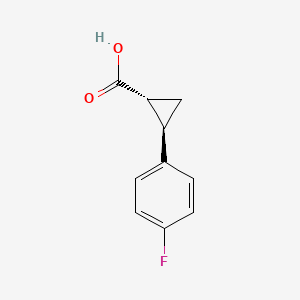

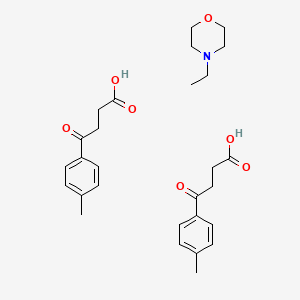

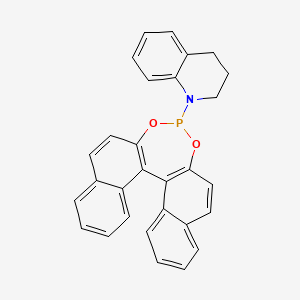

Retrosynthesis Analysis

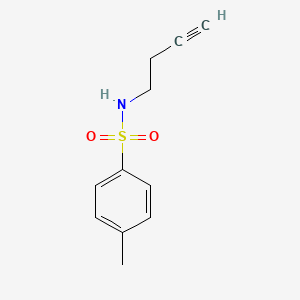

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

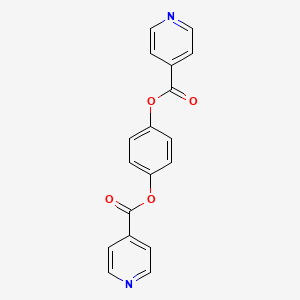

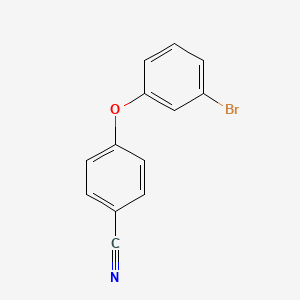

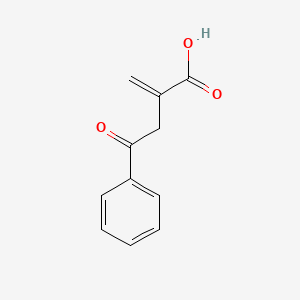

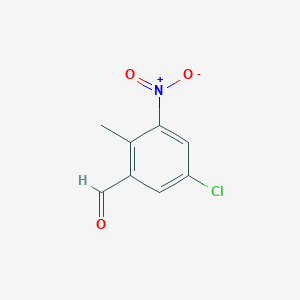

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)

![4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B3177435.png)

![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)